molecular formula C9H20O2 B12654539 Trimethylhexane-1,6-diol CAS No. 27476-48-8

Trimethylhexane-1,6-diol

Cat. No.: B12654539
CAS No.: 27476-48-8
M. Wt: 160.25 g/mol
InChI Key: BGQNNKZAJXZSPQ-UHFFFAOYSA-N
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Description

Trimethylhexane-1,6-diol, also known as 2,2,4-trimethylhexane-1,6-diol, is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its versatility in various chemical reactions and its applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylhexane-1,6-diol can be synthesized through several methods. One common method involves the hydrogenation of isophorone, which is a cyclic ketone. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of isophorone. The process involves the use of a fixed-bed reactor where isophorone is passed over a catalyst bed at elevated temperatures and pressures. The resulting product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trimethylhexane-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

Scientific Research Applications

Trimethylhexane-1,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylhexane-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymers and other materials. In biological systems, the compound can interact with enzymes that catalyze reactions involving diols, affecting metabolic pathways .

Comparison with Similar Compounds

    2,4,4-trimethylhexane-1,6-diol: Similar in structure but with different substitution patterns on the hexane backbone.

    Hexane-1,6-diol: Lacks the methyl groups present in trimethylhexane-1,6-diol.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and affects its reactivity compared to other diols .

Properties

CAS No.

27476-48-8

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

5,6-dimethylheptane-1,6-diol

InChI

InChI=1S/C9H20O2/c1-8(9(2,3)11)6-4-5-7-10/h8,10-11H,4-7H2,1-3H3

InChI Key

BGQNNKZAJXZSPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCO)C(C)(C)O

Origin of Product

United States

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